molecular formula C29H22N4O2S B12003876 N'-[(E)-biphenyl-4-ylmethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide

N'-[(E)-biphenyl-4-ylmethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide

Cat. No.: B12003876
M. Wt: 490.6 g/mol
InChI Key: QLEHVSURMOWEII-NDZAJKAJSA-N
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Description

N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a biphenyl group, a quinazolinone moiety, and a thioacetohydrazide linkage, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide typically involves multiple steps:

    Formation of the Biphenyl Aldehyde: The biphenyl group is introduced through a Friedel-Crafts acylation reaction, followed by oxidation to form the corresponding aldehyde.

    Synthesis of the Quinazolinone Moiety: The quinazolinone structure is synthesized via a cyclization reaction involving anthranilic acid and an appropriate aldehyde or ketone.

    Thioacetohydrazide Formation: The thioacetohydrazide linkage is formed by reacting thioacetic acid with hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of the biphenyl aldehyde with the thioacetohydrazide derivative in the presence of an acid catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline derivative.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases or proteases, and receptors involved in cell signaling pathways.

    Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide: Unique due to its specific combination of biphenyl, quinazolinone, and thioacetohydrazide moieties.

    Other Hydrazides: Compounds with similar hydrazide linkages but different aromatic groups.

    Quinazolinone Derivatives: Molecules with variations in the quinazolinone structure.

Uniqueness

The uniqueness of N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C29H22N4O2S

Molecular Weight

490.6 g/mol

IUPAC Name

2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C29H22N4O2S/c34-27(32-30-19-21-15-17-23(18-16-21)22-9-3-1-4-10-22)20-36-29-31-26-14-8-7-13-25(26)28(35)33(29)24-11-5-2-6-12-24/h1-19H,20H2,(H,32,34)/b30-19+

InChI Key

QLEHVSURMOWEII-NDZAJKAJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5

Origin of Product

United States

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